6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Description
6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H14ClN7O4 and its molecular weight is 463.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.0795796 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
HMS3499O12, also known as 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, primarily targets the human dehydrogenase enzyme, HsDHODH . HsDHODH inhibitors have shown potential applications in treating autoimmune diseases and cancer .
Mode of Action
The compound interacts with HsDHODH, inhibiting its function. This inhibition can have therapeutic efficacy in treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus .
Result of Action
The result of HMS3499O12’s action would be the inhibition of HsDHODH, potentially leading to therapeutic effects in the treatment of certain autoimmune diseases and cancers . The use of hsdhodh inhibitors may cause some side effects, such as interfering with dna synthesis and causing apoptosis .
Biochemical Analysis
Biochemical Properties
6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory and analgesic effects. Additionally, the compound may interact with other proteins involved in cell signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase . This effect is mediated through its interaction with key regulatory proteins and enzymes involved in cell cycle control and apoptosis.
Molecular Mechanism
The molecular mechanism of action of This compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes is achieved through competitive binding at the enzyme’s active site . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN7O4/c22-14-4-1-12(2-5-14)8-29-20-18(25-27-29)21(30)28(10-23-20)9-17-24-19(26-33-17)13-3-6-15-16(7-13)32-11-31-15/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTVPMYREQEEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C=NC5=C(C4=O)N=NN5CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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